molecular formula C7H3Cl3FNO3 B1402203 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene CAS No. 1404195-20-5

1-Fluoro-4-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1402203
CAS No.: 1404195-20-5
M. Wt: 274.5 g/mol
InChI Key: SHVBFGPZSJEQIM-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitro-2-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3FNO3 and a molecular weight of 274.5 g/mol. This compound is characterized by the presence of a fluorine atom, a nitro group, and a trichloromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene involves several steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Fluoro-4-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-4-nitro-2-(trichloromethoxy)benzene is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine and trichloromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1-Fluoro-4-nitro-2-(trichloromethoxy)benzene can be compared with similar compounds such as:

    1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trichloromethoxy group, which can significantly alter its chemical properties and reactivity.

    4-Fluoro-1-nitro-2-(trichloromethoxy)benzene: A positional isomer with different substitution patterns on the benzene ring, leading to different chemical behaviors.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical properties.

Properties

IUPAC Name

1-fluoro-4-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVBFGPZSJEQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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